molecular formula C18H22N2O2 B1391249 N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020723-24-3

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Cat. No. B1391249
CAS RN: 1020723-24-3
M. Wt: 298.4 g/mol
InChI Key: WUFMKHBACSTNMJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide (NMMPB) is a synthetic compound used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of these compounds. In addition, NMMPB has been used in lab experiments to study the advantages and limitations of various compounds.

Scientific Research Applications

Synthesis and Pharmacokinetic Studies

  • Progabide Synthesis : N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been involved in the synthesis of Progabide, a compound labeled with carbon-14 for pharmacokinetic and metabolism studies (Allen & Giffard, 1982).

Gastric Acid Antisecretory Activity

  • Antiulcer Agents : Derivatives of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, specifically N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, have shown significant antisecretory activity against histamine-induced gastric acid secretion (Ueda et al., 1991).

Tyrosinase and Melanin Inhibition

  • Skin Depigmentation Potential : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, synthesized from N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, have been evaluated as potential tyrosinase and melanin inhibitors. They exhibit potential for the formulation of depigmentation drugs with minimal side effects (Raza et al., 2019).

Lipoxygenase Inhibitors

  • Heterocyclic Compound Synthesis : N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide derivatives have been synthesized and shown moderate activity as lipoxygenase enzyme inhibitors, a significant focus in medical research (Aziz-ur-Rehman et al., 2016).

MMP Inhibition and Imaging

  • MMP Inhibitors for PET Imaging : Novel fluorinated derivatives of N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide, similar in structure to N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, have been synthesized as Matrix Metalloproteinase (MMP) inhibitors, showing potential in positron emission tomography (PET) imaging for pathological processes (Wagner et al., 2007).

Antifungal Activities

  • Fungicidal Potency : N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, structurally related to N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, have been tested for fungicidal activities against various fungi, demonstrating significant efficacy in high concentrations (Lee et al., 1999).

Anticonvulsant Properties

  • Anticonvulsant Schiff Bases : Schiff bases of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide have shown anticonvulsant properties and gamma-aminobutyric acid (GABA) mimetic activity, important in the treatment of epilepsy and related disorders (Kaplan et al., 1980).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-13(17)3)18(21)20-15-11-14(19)10-9-12(15)2/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMKHBACSTNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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